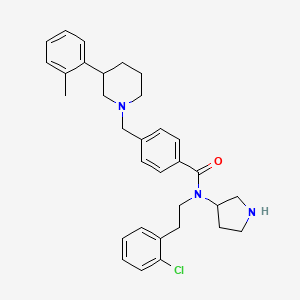![molecular formula C18H14F9NO3S B10770731 (5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione](/img/structure/B10770731.png)
(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound 30, identified by the PubMed ID 22468970, is a synthetic organic compound known for its role as a negative allosteric modulator of GLUT1-mediated glucose import into tumor cells. This compound has shown significant potential in inducing apoptotic cell death in cancer cells, particularly in LNCaP cells .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Compound 30 involve several steps. The compound is synthesized through a series of organic reactions, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Compound 30 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Compound 30 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study allosteric modulation and its effects on glucose transport.
Biology: The compound is utilized to investigate cellular mechanisms related to glucose metabolism and apoptosis.
Wirkmechanismus
The mechanism of action of Compound 30 involves its role as a negative allosteric modulator of GLUT1-mediated glucose import. By inhibiting glucose transport into tumor cells, the compound induces apoptotic cell death. The molecular targets include the GLUT1 transporter and associated signaling pathways that regulate glucose metabolism and cell survival .
Vergleich Mit ähnlichen Verbindungen
Compound 30 is unique in its ability to inhibit GLUT1-mediated glucose import specifically in tumor cells. Similar compounds include other GLUT1 inhibitors and antiandrogens like MDV3100. Compound 30 has shown greater efficacy in inhibiting androgen receptor activity and preventing tumor growth in MDV3100-resistant cell lines . This makes it a promising candidate for further development as a therapeutic agent.
Similar Compounds
- MDV3100 (Enzalutamide)
- GLUT1 inhibitors
- Other antiandrogens used in prostate cancer treatment .
Eigenschaften
Molekularformel |
C18H14F9NO3S |
|---|---|
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H14F9NO3S/c1-15(6-16(19,20)21,7-17(22,23)24)8-28-13(30)12(32-14(28)31)5-9-2-3-11(29)10(4-9)18(25,26)27/h2-5,29H,6-8H2,1H3/b12-5- |
InChI-Schlüssel |
KSFQOHIAWRETBP-XGICHPGQSA-N |
Isomerische SMILES |
CC(CC(F)(F)F)(CC(F)(F)F)CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)C(F)(F)F)/SC1=O |
Kanonische SMILES |
CC(CC(F)(F)F)(CC(F)(F)F)CN1C(=O)C(=CC2=CC(=C(C=C2)O)C(F)(F)F)SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



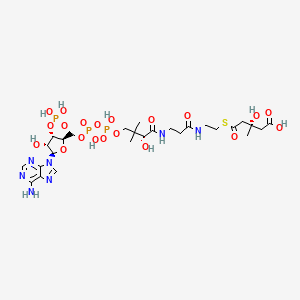
![2-[2-(4-Methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B10770671.png)
![Tert-butyl 2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate](/img/structure/B10770673.png)
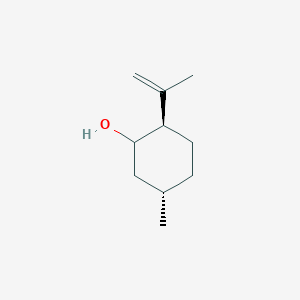
![1'-[[6-[(Z)-C-(3,4-difluorophenyl)-N-ethoxycarbonimidoyl]pyridin-3-yl]methyl]-5-methylspiro[3H-furo[3,4-c]pyridine-1,4'-piperidine]-6-one](/img/structure/B10770677.png)
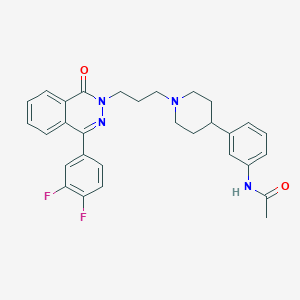
![2,3-Di(thiophen-2-yl)benzo[g]quinoxaline-8-carboxylic acid](/img/structure/B10770681.png)
![3-[[4-(5-Hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10770683.png)
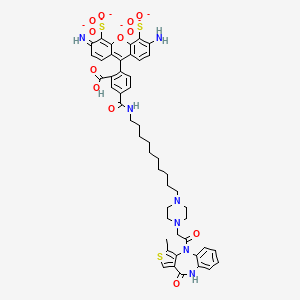
![N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770711.png)

![(1R,2R,4R)-2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10770733.png)
